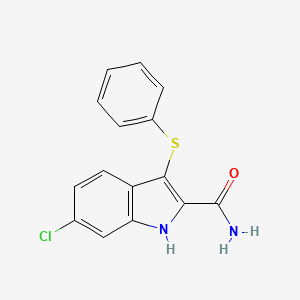
6-Chloro-3-(phenylsulfanyl)-1H-indole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-3-(phenylthio)-1H-indole-2-carboxamide is a synthetic organic compound belonging to the indole class of heterocyclic compounds It features a chloro substituent at the 6th position, a phenylthio group at the 3rd position, and a carboxamide group at the 2nd position of the indole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-(phenylthio)-1H-indole-2-carboxamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an appropriate ketone under acidic conditions.
Introduction of the Chloro Group: Chlorination of the indole core can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Phenylthio Group: The phenylthio group can be introduced through a nucleophilic substitution reaction using thiophenol and a suitable leaving group.
Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the indole derivative with an appropriate amine and a coupling reagent such as carbonyldiimidazole.
Industrial Production Methods
Industrial production of 6-Chloro-3-(phenylthio)-1H-indole-2-carboxamide may involve optimization of the above synthetic steps to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography.
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-3-(phenylthio)-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, alkoxides, under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted indole derivatives.
Aplicaciones Científicas De Investigación
6-Chloro-3-(phenylthio)-1H-indole-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including natural product analogs and heterocyclic compounds.
Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: It is explored for its potential use in the development of agrochemicals and materials science.
Mecanismo De Acción
The mechanism of action of 6-Chloro-3-(phenylthio)-1H-indole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylthio group may enhance binding affinity through hydrophobic interactions, while the carboxamide group can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target, leading to the desired biological effect.
Comparación Con Compuestos Similares
Similar Compounds
6-Chloro-3-nitro-8-(phenylthio)-2-[(phenylthio)methyl]imidazo[1,2-a]pyridine: This compound also features a phenylthio group and a chloro substituent but differs in its core structure and functional groups.
6-Chloro-3-indolyl-beta-D-galactopyranoside: This compound shares the indole core and chloro substituent but has a different functional group at the 3rd position.
Uniqueness
6-Chloro-3-(phenylthio)-1H-indole-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable scaffold in medicinal chemistry and organic synthesis.
Propiedades
Número CAS |
834911-90-9 |
|---|---|
Fórmula molecular |
C15H11ClN2OS |
Peso molecular |
302.8 g/mol |
Nombre IUPAC |
6-chloro-3-phenylsulfanyl-1H-indole-2-carboxamide |
InChI |
InChI=1S/C15H11ClN2OS/c16-9-6-7-11-12(8-9)18-13(15(17)19)14(11)20-10-4-2-1-3-5-10/h1-8,18H,(H2,17,19) |
Clave InChI |
DLXGERGPESWDGB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)SC2=C(NC3=C2C=CC(=C3)Cl)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



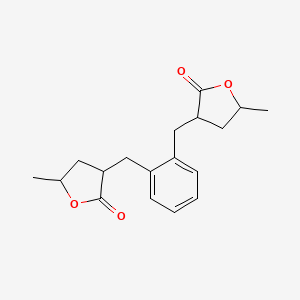
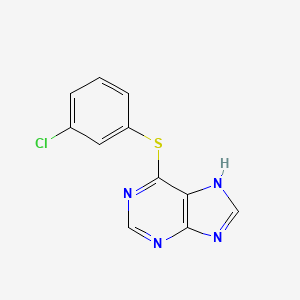
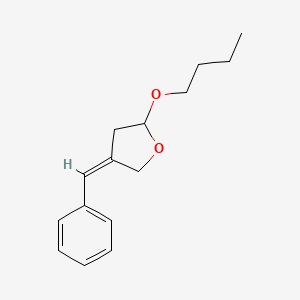
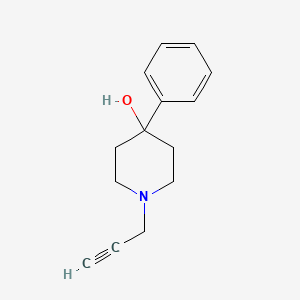
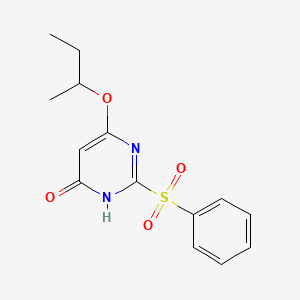
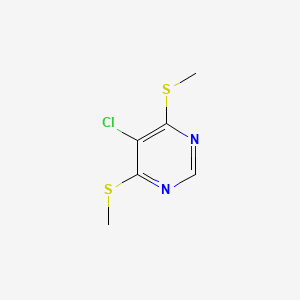
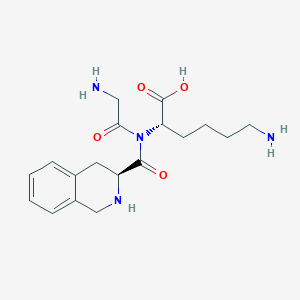
![5-[5-(furan-2-yl)furan-2-yl]furan-2-carbaldehyde](/img/structure/B12918114.png)
![5-Amino-2-[(5-methylthiophen-2-yl)amino]pyrimidin-4(3H)-one](/img/structure/B12918119.png)
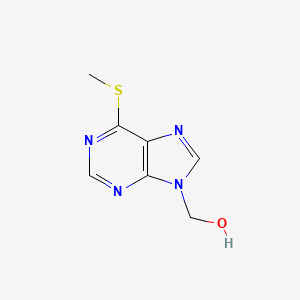
![N-[2-(Diethylamino)-4-methoxypyrimidin-5-yl]pyridine-4-carboxamide](/img/structure/B12918133.png)
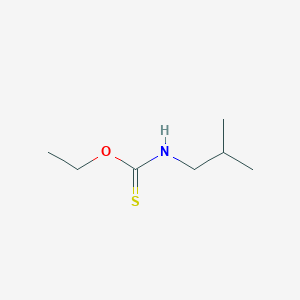
![2,3-Diphenylimidazo[2,1-A]isoquinoline](/img/structure/B12918153.png)
